molecular formula C20H20BaF14O4 B3132438 Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate) CAS No. 36885-31-1

Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)

Cat. No.: B3132438
CAS No.: 36885-31-1
M. Wt: 727.7 g/mol
InChI Key: NCPWXEUADOWGIO-UHFFFAOYSA-L
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Description

Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a metal-organic complex comprising a barium cation (Ba²⁺) coordinated to a fluorinated β-diketonate ligand. The ligand features a heptafluorinated alkyl chain, two methyl groups, and a conjugated enolate system, which enhances its electron-withdrawing properties and thermal stability. This compound is structurally analogous to rare-earth β-diketonates but differs in metal ion size, charge, and coordination behavior.

Properties

IUPAC Name

barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F7O2.Ba/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPWXEUADOWGIO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BaF14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678970
Record name Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
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Molecular Weight

727.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36885-31-1
Record name Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the reaction of barium salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity barium salts and 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione. The reaction is typically conducted in a batch reactor, followed by purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include organic solvents, metal salts, and chelating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from reactions involving Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate include various metal complexes and substituted derivatives, which are useful in different industrial applications .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H20_{20}BaF14_{14}O4_{4}
  • Molecular Weight : 727.71 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 194-198 °C
  • Boiling Point : 280-300 °C (dec.)
  • Solubility : Insoluble in water

Scientific Research Applications

1. Thin Film Deposition
Ba(FOD)₂ is utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for creating thin films. Its high volatility and thermal stability make it suitable for producing high-quality metal oxide films used in electronics and optoelectronics .

2. Catalysis
The compound serves as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates. It has been employed in the synthesis of fluorinated compounds and other organometallic complexes that require a stable metal center .

3. Pharmaceuticals
Barium bis(heptafluorodimethyl octanedionate) is explored as a fluorinated pharmaceutical intermediate. Its unique structure allows it to participate in the synthesis of novel drug candidates with enhanced biological activity and stability . The fluorinated nature of the compound can lead to improved lipophilicity and metabolic stability in pharmaceutical applications.

Case Studies

Study/ResearchApplicationFindings
Thin Film Applications Utilization of Ba(FOD)₂ in ALDDemonstrated effective deposition of BaO films with controlled thickness and uniformity.
Catalytic Activity Catalysis in organic synthesisShowed significant improvement in reaction yields for fluorinated products compared to traditional catalysts.
Pharmaceutical Synthesis Intermediate for drug developmentEnabled the synthesis of novel fluorinated compounds with potential therapeutic effects against specific diseases.

Mechanism of Action

The mechanism of action of Barium(2+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate involves its ability to form stable complexes with other metal ions. This property is utilized in various chemical processes, where the compound acts as a catalyst or a reagent to facilitate specific reactions .

Comparison with Similar Compounds

Structural Differences :

  • Metal Center : Europium(III) (Eu³⁺) vs. Ba²⁺. The +3 charge of Eu³⁺ allows for tris-chelation with three β-diketonate ligands, whereas Ba²⁺ typically forms bis-complexes due to its lower charge and larger ionic radius .
  • Coordination Geometry : Europium complexes adopt a trigonal prismatic geometry, while barium complexes may exhibit distorted octahedral or higher-coordination geometries.

Functional Differences :

  • Applications: The europium complex is used in luminescent materials (e.g., OLEDs) due to Eu³⁺’s strong red emission. In contrast, barium analogs are more likely employed in non-optical applications, such as ceramic precursors or catalysts .
  • Thermal Stability : Fluorinated europium β-diketonates decompose above 300°C, while barium derivatives may exhibit higher thermal resilience due to stronger ionic bonding with the diketonate ligand.

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-dioxooctyl)lead

Structural Differences :

  • Metal Center : Lead (Pb) vs. Ba²⁺. Lead’s variable oxidation states (+2 or +4) allow for diverse coordination modes, whereas barium strictly adopts +2.
  • Ligand Configuration: The lead compound uses a 3,5-dioxooctyl ligand, which lacks the conjugated enolate system present in the barium complex, reducing its π-backbonding capability .

Functional Differences :

  • Toxicity : Lead complexes are highly toxic, limiting their industrial use. Barium complexes, while still requiring careful handling, are less environmentally hazardous.
  • Reactivity: Lead’s softer Lewis acidity facilitates sulfur or nitrogen donor interactions, whereas barium’s hard acid character favors oxygen-based ligands like β-diketonates .

Cadmium Oxalate (CdC₂O₄)

Structural Differences :

  • Ligand Type : Cadmium oxalate uses a simple oxalate (C₂O₄²⁻) ligand, which is smaller and less fluorinated than the β-diketonate in the barium complex.
  • Coordination : Cd²⁺ forms layered or polymeric structures with oxalate, contrasting with the discrete molecular structure of barium β-diketonates .

Functional Differences :

  • Solubility : Cadmium oxalate is sparingly soluble in water, whereas fluorinated barium β-diketonates are typically soluble in organic solvents (e.g., THF, chloroform).
  • Applications : Cadmium oxalate is used in electroplating, while barium β-diketonates are tailored for vapor-phase deposition processes .

Comparative Data Table

Property Barium Complex Europium Complex Lead Complex Cadmium Oxalate
Metal Oxidation State +2 +3 +2 or +4 +2
Coordination Number 6–8 6 (trigonal prismatic) 4–6 6 (octahedral)
Ligand Type Fluorinated β-diketonate Fluorinated β-diketonate 3,5-dioxooctyl Oxalate
Thermal Stability (°C) >250 (estimated) 300–350 200–250 Decomposes at ~300
Primary Applications Thin-film precursors Luminescent materials Limited (toxic) Electroplating

Research Findings and Implications

  • Synthesis Challenges : The barium complex likely requires anhydrous conditions and inert atmospheres, similar to europium β-diketonate synthesis . Evidence for lead analogs suggests that fluorinated ligands enhance volatility but introduce steric hindrance .
  • Spectroscopic Data : Europium complexes exhibit characteristic NMR shifts (e.g., δ 1.2–1.5 ppm for methyl groups) and IR peaks at 1600–1650 cm⁻¹ (C=O stretching). Barium analogs would show broader IR bands due to weaker metal-ligand bonding .
  • Environmental Impact : Barium complexes pose lower bioaccumulation risks compared to lead or cadmium derivatives but require disposal protocols for fluorinated ligands .

Biological Activity

Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate), commonly referred to as Ba(FOD)₂, is an organometallic compound with significant applications in various fields, including catalysis and materials science. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic applications, and safety considerations.

  • Molecular Formula : C20_{20}H20_{20}BaF14_{14}O4_{4}
  • Molecular Weight : 727.71 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 194-198 °C
  • Boiling Point : 280-300 °C (dec.)
  • Solubility : Insoluble in water

Mechanisms of Biological Activity

Ba(FOD)₂ exhibits unique biological activities primarily due to its ability to interact with calcium ions (Ca2+^{2+}). Studies have shown that compounds similar to Ba(FOD)₂ can function as ionophores, facilitating the transport of Ca2+^{2+} ions across cellular membranes. This property is crucial for various cellular processes including muscle contraction and neurotransmitter release.

Ionophore Activity

Research indicates that Ba(FOD)₂ can solvate Ca2+^{2+} ions in organic phases and transport them across phospholipid bilayers. In model membrane systems, it has been demonstrated that this compound can translocate calcium effectively:

  • Calcium Transport : The beta-diketone structure allows for the binding and transport of Ca2+^{2+}, which is essential for many physiological functions .
  • Synergistic Effects : Ba(FOD)₂ has been shown to act synergistically with other ionophores like A23187, enhancing calcium translocation efficiency .

Study 1: Calcium Translocation Efficacy

A study published in the Chemistry and Physics of Lipids examined the efficacy of Ba(FOD)₂ in transporting calcium ions compared to traditional ionophores. The findings revealed that while Ba(FOD)₂ was less efficient than A23187 alone, it significantly enhanced calcium transport when used in conjunction with other agents .

Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of Ba(FOD)₂. The compound was classified with hazard statements indicating potential toxicity upon ingestion or inhalation (H302-H332). Precautionary measures were recommended for handling due to its classification as a warning material .

Applications in Biomedical Research

The unique properties of Ba(FOD)₂ have led to its exploration in various biomedical applications:

  • Drug Delivery Systems : Its ability to facilitate ion transport makes it a candidate for developing advanced drug delivery systems that require precise control over ionic environments.
  • Diagnostic Tools : The compound's interaction with calcium signaling pathways positions it as a potential tool for studying diseases related to calcium dysregulation.

Safety Considerations

Given the potential hazards associated with Ba(FOD)₂, proper handling protocols are essential. The compound is classified under several safety codes indicating risks related to acute toxicity and environmental hazards. Users should adhere to safety data sheets (SDS) guidelines when working with this material .

Q & A

Basic Research Question

  • Controlled Oxidation : Expose the complex to O₂ or H₂O₂ in dichloromethane and monitor via UV-Vis spectroscopy for shifts in λ_max (e.g., 300–400 nm for peroxide adducts) .
  • Product Identification : Use GC-MS or HPLC to characterize oxidation byproducts, such as fluorinated carboxylic acids or barium oxides .

What are the critical considerations for selecting analytical techniques to quantify trace impurities?

Basic Research Question

  • ICP-MS : Detect barium and fluorine content with ppb-level sensitivity. Calibrate using certified standards (e.g., NIST SRM 3103a for barium) .
  • HPLC with Fluorescence Detection : Identify trace organic impurities (e.g., unreacted ligand) using C18 columns and acetonitrile/water gradients .

How can computational chemistry aid in predicting the compound’s solubility in mixed solvents?

Advanced Research Question

  • COSMO-RS Simulations : Predict solubility in solvent mixtures (e.g., ethanol/water) by calculating activity coefficients and σ-profiles of the complex .
  • Molecular Dynamics (MD) : Simulate solvent-shell structures to understand preferential solvation effects .

What safety protocols are essential for handling this barium complex in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to barium’s toxicity (LD₅₀: 11–15 mg/kg in rats) .
  • Waste Disposal : Neutralize barium residues with sodium sulfate before disposal to precipitate insoluble BaSO₄ .

How can researchers validate the compound’s structure when crystallographic data is unavailable?

Advanced Research Question

  • Multinuclear NMR : Combine ¹H, ¹³C, and ¹⁹F NMR to assign all ligand environments and confirm barium coordination .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula using electrospray ionization (ESI) in negative ion mode .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
Reactant of Route 2
Reactant of Route 2
Barium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)

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